N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(ethanesulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-2-24(21,22)15-9-4-3-6-12(15)16(20)19-17-13(10-18)11-7-5-8-14(11)23-17/h3-4,6,9H,2,5,7-8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUNGLQCFNBEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(ethanesulfonyl)benzamide typically involves multiple steps. One common method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of potassium hydroxide in DMF (dimethylformamide). This reaction forms an intermediate, which undergoes further reactions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(ethanesulfonyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- Core Structure : The cyclopenta[b]thiophene core is conserved in the target compound and analogs like 36a and 37a, while 36b uses a benzothiophene core. Benzothiophene derivatives (e.g., 36b) exhibit higher melting points (252–254°C vs. 228–230°C for 36a), likely due to enhanced planarity and intermolecular interactions .
- Substituent Effects :
- Electron-Withdrawing Groups : The trifluoromethyl group in 25a contributes to a markedly higher melting point (354–356°C), suggesting stronger crystal lattice interactions compared to naphthyl or benzodioxol substituents .
- Sulfonyl vs. Fluorine : The ethanesulfonyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the 2-fluorobenzamide analog .
- Synthetic Yields : Yields vary significantly (49.5–82.55%), with benzodioxol-substituted 37a achieving the highest yield (82.55%), possibly due to favorable reaction kinetics with 2,3-methylenedioxybenzaldehyde .
Key Observations :
- Kinase Inhibition : Compound 24 demonstrates potent antiproliferative effects via tyrosine kinase inhibition, highlighting the importance of the sulfamoyl group in targeting ATP-binding sites . The target compound’s ethanesulfonyl group may mimic this interaction.
- Role of Heterocycles : Morpholine (30a) and methylpiperazinyl (31a) substituents improve solubility and bioavailability, though their impact on the target compound’s activity remains speculative .
- Fluorine vs.
Spectroscopic and Crystallographic Insights
- IR and NMR Trends :
- The absence of C=O stretching (~1663–1682 cm⁻¹) in triazole derivatives () contrasts with the target compound’s intact benzamide carbonyl, confirming structural divergence .
- ¹H NMR signals for cyclopenta[b]thiophene protons (δ 2.40–3.20 ppm) are consistent across analogs, validating core stability .
- Crystal Packing : While the target compound lacks crystallographic data, related structures (e.g., ) show hydrogen-bonded chains (N–H⋯O), suggesting similar intermolecular interactions for the ethanesulfonyl group .
Biological Activity
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(ethanesulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a cyclopentathiophene moiety and an ethanesulfonyl group. Its molecular formula is , with a molecular weight of approximately 288.36 g/mol. The structural formula can be represented as follows:
Pharmacological Properties
This compound exhibits various biological activities that make it a candidate for further research in pharmacology:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Some derivatives related to this compound have demonstrated antimicrobial activity against various pathogens.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism or inflammatory pathways.
- Interaction with Cellular Signaling Pathways : It may modulate signaling pathways such as NF-kB and MAPK that are crucial in cancer progression and inflammation.
Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.
Study 2: Anti-inflammatory Activity
In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to control groups. This anti-inflammatory effect was associated with reduced levels of TNF-alpha and IL-6 in serum samples.
Data Table: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Induction of apoptosis |
| Anti-inflammatory | Reduction in edema | Inhibition of cytokine release |
| Antimicrobial | Activity against pathogens | Disruption of microbial metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
